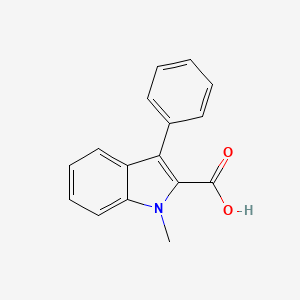

1-Methyl-3-phenyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-3-phenylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-17-13-10-6-5-9-12(13)14(15(17)16(18)19)11-7-3-2-4-8-11/h2-10H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUSQIWNVXTSPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenyl-1H-indole-2-carboxylic acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst . Another method includes the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include refluxing the reactants in an acidic medium, such as acetic acid or hydrochloric acid, to facilitate the formation of the indole ring .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

1-Methyl-3-phenyl-1H-indole-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of indole derivatives are highly influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison

Key Observations :

- Substituent Position: The position of the carboxylic acid group (C2 vs. C3) significantly alters electronic distribution.

- Heterocyclic vs. Aromatic Substituents : Replacing the phenyl group with a thienyl moiety (3-(2-Thienyl)-1H-indole-2-carboxylic acid) reduces molecular weight and introduces sulfur, which may enhance π-stacking or metal-binding properties .

Physicochemical Properties

Table 2: Physical Properties and Spectral Data

Key Observations :

- Melting Points: The presence of methoxy groups (e.g., 5,6-dimethoxy analogue) increases melting points (210°C) compared to non-polar substituents, likely due to enhanced crystallinity .

- Spectral Signatures : The carboxylic acid group in the target compound would show a characteristic IR stretch near 1680–1700 cm⁻¹, similar to the 5,6-dimethoxy derivative .

Table 3: Pharmacological and Functional Comparisons

Key Observations :

- Anti-Cancer Potential: The phenoxypropyl-substituted indole () demonstrates the impact of bulky substituents on target selectivity, particularly in inhibiting Mcl1 .

- Anti-Inflammatory Activity : Schiff base derivatives with hydroxyl/methoxy groups () highlight the importance of hydrogen-bonding interactions in pharmacological efficacy .

Biological Activity

1-Methyl-3-phenyl-1H-indole-2-carboxylic acid is an indole derivative known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic effects against a range of diseases.

Target of Action : Indole derivatives, including this compound, bind with high affinity to multiple receptors, influencing various cellular processes. This binding can lead to significant biochemical changes within cells, impacting pathways related to cell growth and apoptosis.

Mode of Action : The interaction of this compound with biological macromolecules can alter signaling pathways, potentially leading to therapeutic effects such as anticancer or anti-inflammatory actions.

Pharmacological Properties

Research indicates that this compound exhibits a variety of pharmacological activities:

- Anticancer Activity : Studies have shown that indole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated efficacy against human cancer cell lines such as A549 and HT-29 .

- Antimicrobial Effects : Indole derivatives are reported to possess antimicrobial properties, inhibiting the growth of various bacteria and fungi. They have been tested against pathogens like E. faecalis and P. aeruginosa, showing significant antibacterial activity .

Case Studies

Several studies have explored the biological activities of this compound and its analogs:

- Antitumor Activity : A study highlighted the compound's ability to enhance apoptotic mechanisms in cancer cells by inhibiting anti-apoptotic proteins . The compound's structure allows for interactions that could disrupt cancer cell survival pathways.

- Antimicrobial Studies : In vitro tests revealed that this compound displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Indole-3-acetic acid | Plant hormone; growth regulation | Involved in plant growth processes |

| 1-Methylindole-3-carboxaldehyde | Synthesis precursor | Used in creating bioactive compounds |

| 3-Phenylindole | Anticancer and antimicrobial | Exhibits a range of biological activities |

Q & A

Q. What are the standard synthetic routes for preparing 1-Methyl-3-phenyl-1H-indole-2-carboxylic acid?

The synthesis typically involves condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives. For example:

- Method a : Reacting 2-aminothiazol-4(5H)-one derivatives (1.0 equiv) with 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) in acetic acid under reflux for 3–5 hours .

- Method b : Using thiourea derivatives (1.0 equiv), chloroacetic acid (1.0 equiv), and sodium acetate (2.0 equiv) in acetic acid under similar reflux conditions .

Recrystallization from acetic acid is commonly employed for purification, yielding compounds with melting points in the range of 199–223°C .

Q. How is the purity and identity of this compound verified experimentally?

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1704 cm⁻¹ for ester/carboxylic acid groups) .

- UV-Vis Spectroscopy : Identifies conjugation patterns (e.g., λmax ≈ 297 nm for indole derivatives) .

- Melting Point Analysis : Matches published ranges (e.g., 221–223°C for related indole-carboxylic acids) .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Catalyst Screening : Sodium acetate (2.0 equiv) enhances reaction efficiency in condensation steps .

- Solvent Optimization : Acetic acid is preferred for its dual role as solvent and proton donor .

- Reaction Time Adjustments : Extending reflux duration beyond 3 hours may improve yields but risks side reactions .

- Purification Refinement : Recrystallization from acetic acid or methanol ensures high purity (>95%) .

Q. How can researchers resolve contradictions in spectroscopic data for novel indole-2-carboxylic acid derivatives?

- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., methyl 5-fluoro-1H-indole-2-carboxylate or indole-3-carboxylic acid derivatives) .

- Computational Modeling : Use density functional theory (DFT) to predict spectral profiles and validate experimental results .

- Single-Crystal X-ray Diffraction : Resolves ambiguities in molecular geometry, as demonstrated for methyl 1-methyl-1H-indole-3-carboxylate .

Q. What are the key considerations for designing analogs of this compound with enhanced bioactivity?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) modulates electronic properties and binding affinity .

- Steric Modifications : Alkyl or aryl substitutions at the indole nitrogen alter steric hindrance and solubility .

- Hybridization Strategies : Combining indole cores with thiazole or imidazole moieties (e.g., 6-chloro-3-[1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl]-1H-indole-2-carboxylic acid) may enhance target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.